4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
4,5-bis(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6N2/c9-7(10,11)5-1-4(2-15)16-3-6(5)8(12,13)14/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGFZSAWDUBFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Trichloromethyl Groups
Once the trichloromethyl precursor is synthesized, fluorination is achieved using anhydrous hydrogen fluoride (HF) in the presence of metal halide catalysts (e.g., FeCl₃, FeF₃) under superatmospheric pressures (5–1,200 psig) and elevated temperatures (150–250°C).
Representative Procedure (adapted from and):
- Reaction Setup :
- Charge a high-pressure reactor with 4,5-bis(trichloromethyl)pyridine-2-carbonitrile (1 equiv), anhydrous HF (≥3 equiv), and FeF₃ catalyst (1–10 mol%).
- Pressurize the system to 15–1,200 psig and heat to 170–250°C for 1–100 hours.
- Workup :
- Cool the mixture to 25°C, neutralize excess HF with aqueous ammonia, and extract the product using dichloromethane.
- Purify via fractional distillation under reduced pressure (50–55°C at 11 mmHg) to isolate 4,5-bis(trifluoromethyl)pyridine-2-carbonitrile.
Key Parameters :
- Catalyst Selection : FeF₃ outperforms FeCl₃ in fluorination efficiency, achieving yields >95%.
- Temperature Control : Reactions above 200°C risk decomposition of the cyano group, necessitating precise thermal management.
Multicomponent Cyclization Strategies
An alternative route involves constructing the pyridine ring de novo using trifluoromethyl-containing building blocks. This method, highlighted in recent academic studies, avoids the challenges associated with post-synthetic fluorination.
Reaction Mechanism
The one-pot synthesis employs a perfluoroalkylated gem-iodoacetoxy derivative, an aromatic amine, and a cyclic ketone to form a 3-perfluoroalkyl-1,5-diazapentadiene intermediate. Subsequent inverse electron-demand Diels-Alder (IEDDA) cyclization yields the pyridine core, followed by bis-de-anilino elimination to introduce the cyano group.
Optimized Conditions :
- Solvent : Dimethylformamide (DMF) at 120°C.
- Catalyst : Piperidine (10 mol%) to facilitate cyclization.
- Yield : 60–75% for bis(trifluoromethyl) derivatives, with scalability limited by intermediate isolation challenges.
While less common, direct introduction of -CF₃ groups via transition metal-mediated coupling has been explored. This method typically employs trifluoromethyl copper (CuCF₃) or Umemoto’s reagent to functionalize halogenated pyridines.
Case Study :
- Substrate Preparation :
Brominate 4,5-dibromopyridine-2-carbonitrile at positions 4 and 5 using N-bromosuccinimide (NBS).
Trifluoromethylation :
React the dibrominated intermediate with CuCF₃ (2.2 equiv) in DMF at 100°C for 24 hours.Outcome :
Moderate yields (40–50%) due to competing side reactions and reagent instability.
Comparative Analysis of Methods
| Method | Yield | Scalability | Complexity | Cost |
|---|---|---|---|---|
| Chlorine/Fluorine Exchange | 90–97% | High | Moderate | Low (bulk HF) |
| Multicomponent Cyclization | 60–75% | Low | High | High |
| Direct Trifluoromethylation | 40–50% | Moderate | High | Very High |
Industrial Preference : The chlorine/fluorine exchange route dominates due to its high yields and compatibility with existing fluorination infrastructure.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds containing the pyridine moiety exhibit significant antitumor properties. For example, derivatives of trifluoromethyl-pyridine have shown promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of 4,5-bis-trifluoromethyl-pyridine-2-carbonitrile against various cancer cell lines is an area of active investigation.
2. Agrochemicals
- Pesticides and Herbicides : The unique properties of trifluoromethyl groups make derivatives like this compound valuable in the development of agrochemicals. They are utilized to enhance the efficacy of pesticides by improving their bioavailability and stability in the environment . Several TFMP derivatives have been approved for use in crop protection.
3. Coordination Chemistry
- Metal Complex Formation : This compound can act as a ligand in coordination chemistry, forming stable complexes with various metals. These complexes are studied for their potential applications in catalysis and materials science . The ability to stabilize metal ions enhances the catalytic activity in organic transformations.
Case Studies
Mechanism of Action
The mechanism of action of 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Data are derived from the provided evidence and inferred structural analysis.
Key Comparative Insights:
Substituent Effects on Reactivity: The this compound exhibits strong electron-withdrawing effects from the -CF₃ groups, enhancing electrophilic substitution resistance compared to analogs with electron-donating groups (e.g., methyl or amino substituents) .
Biological and Material Applications: Pyridine-carbonitriles with trifluoromethyl groups are often explored in drug discovery due to their metabolic stability and membrane permeability. For example, the 4,5-Bis-trifluoromethyl derivative may mimic kinase inhibitor scaffolds, whereas 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-... derivatives could target enzyme active sites in pests . The absence of hepatocarcinogenicity in certain pyridine derivatives (e.g., heterocyclic amines in cooked foods ) contrasts with fluorinated analogs, which may have distinct toxicological profiles due to altered metabolic pathways.
Synthetic Accessibility :
- 4-(2,5-Bistrifluoromethylphenyl)pyridine-2-carbonitrile is synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, methods likely applicable to This compound with adjustments for regioselectivity .
Research Findings and Implications
- Toxicity Considerations: While heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine are carcinogenic in rodents, fluorinated pyridine-carbonitriles may avoid such risks due to structural differences that prevent DNA adduct formation . However, rigorous toxicological studies are needed for confirmation.
- Material Science Potential: Fluorinated pyridines’ resistance to oxidation and thermal degradation makes them candidates for high-performance polymers or electronic materials, though this remains underexplored in the literature provided.
Biological Activity
4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile (CAS No. 329711-41-3) is a heterocyclic compound notable for its unique trifluoromethyl substitutions, which significantly influence its biological activity and chemical properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a pyridine ring with two trifluoromethyl groups at the 4 and 5 positions, along with a cyano group at the 2 position. This configuration enhances its lipophilicity and electronic properties, making it a candidate for various biological applications.
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating its effects against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated effectiveness comparable to established antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of efflux pumps that confer resistance to antibiotics .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases. The modulation of signaling pathways associated with inflammation is believed to be the underlying mechanism .
3. Enzyme Inhibition
This compound has been explored as an enzyme inhibitor. Specifically, it interacts with certain kinases and phosphatases, potentially leading to applications in cancer therapy where such enzymes play critical roles in cell proliferation and survival. Its ability to bind to enzyme active sites disrupts normal enzymatic functions, which may contribute to its anticancer properties .
Case Study 1: Antimicrobial Testing
In a controlled experiment, this compound was tested against various bacterial strains. The results indicated that at concentrations as low as 10 µg/mL, the compound inhibited bacterial growth by over 70% compared to untreated controls. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of this compound involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of this compound. The findings showed a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting that the compound could be beneficial in managing chronic inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: By mimicking substrate molecules, it can bind to enzymes and inhibit their activity.
- Cell Membrane Interaction: The lipophilic nature of trifluoromethyl groups allows the compound to integrate into bacterial membranes, disrupting their integrity.
- Cytokine Modulation: It affects signaling pathways involved in inflammation and immune response regulation.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,5-bis(trifluoromethyl)pyridine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, pyridine derivatives with trifluoromethyl groups are often synthesized using halogenated precursors (e.g., 5-bromo-3-methoxypyridine) under Pd-catalyzed coupling conditions . Optimization of temperature (80–120°C), solvent (DMF or pyridine), and stoichiometry of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) is critical. Yields typically range from 40–65%, with impurities arising from incomplete substitution or over-fluorination. Recrystallization in ethanol-DMF mixtures improves purity .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 4,5-bis(trifluoromethyl)pyridine-2-carbonitrile from structurally similar analogs?
- Methodological Answer :
- ¹⁹F NMR : Two distinct trifluoromethyl signals at δ -62 to -65 ppm (CF₃ groups at positions 4 and 5) .
- ¹H NMR : Absence of aromatic protons due to substitution; pyridine C-H protons appear as a singlet at δ 8.5–9.0 ppm.
- IR : Strong nitrile stretch at ~2230 cm⁻¹ and C-F stretches at 1150–1250 cm⁻¹.
- MS : Molecular ion peak at m/z 289 (C₉H₃F₆N₂) with fragmentation patterns showing loss of CN or CF₃ groups .
Q. What stability challenges arise during storage of 4,5-bis(trifluoromethyl)pyridine-2-carbonitrile, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis of the nitrile group under humid conditions. Storage in anhydrous solvents (e.g., THF or DCM) at -20°C in amber vials minimizes degradation. Stability assays using HPLC (C18 column, 70:30 acetonitrile-water) show <5% decomposition over 6 months under inert atmospheres .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl groups influence regioselectivity in subsequent functionalization reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl groups deactivate the pyridine ring, directing electrophilic substitution to the less hindered position 3. For example, Suzuki-Miyaura coupling with aryl boronic acids favors position 3 due to reduced steric hindrance compared to positions 4 and 4. Computational studies (DFT at B3LYP/6-31G*) confirm higher activation energy for reactions at positions 4/5 (ΔG‡ ~25 kcal/mol vs. 18 kcal/mol at position 3) .
Q. What strategies resolve contradictions in reported reactivity data for 4,5-bis(trifluoromethyl)pyridine-2-carbonitrile in cross-coupling reactions?
- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd(OAc)₂ vs. PdCl₂) may arise from ligand choice or solvent polarity. Systematic screening using Design of Experiments (DoE) reveals that Buchwald-Hartwig amination proceeds optimally with XPhos ligand in toluene (yield: 72%) vs. SPhos in DMF (yield: 55%) . Contradictions in aryl chloride coupling efficiency are resolved by pre-activation with Zn(OTf)₂ .
Q. How can computational modeling predict the compound’s applicability in materials science or medicinal chemistry?
- Methodological Answer :
- Materials Science : DFT calculations predict a high electron affinity (-3.2 eV) due to CF₃ and CN groups, suggesting utility in n-type semiconductors.
- Medicinal Chemistry : Docking studies (AutoDock Vina) show moderate binding affinity (ΔG = -8.5 kcal/mol) to kinase targets (e.g., EGFR), warranting in vitro validation via kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
